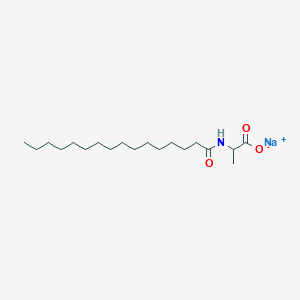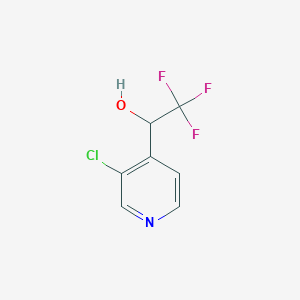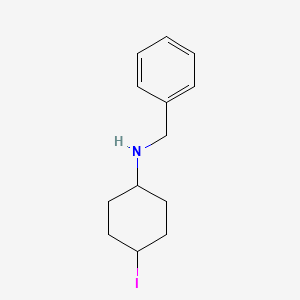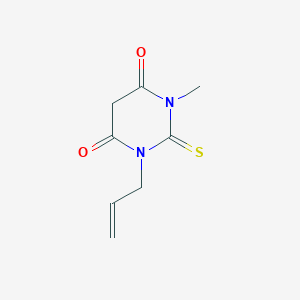
9H-purine,2-chloro-8-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purine, 2-chloro-8-phenyl- is a derivative of purine, a heterocyclic aromatic organic compound. Purines are fundamental components of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes.
Preparation Methods
The synthesis of 9H-purine, 2-chloro-8-phenyl- typically involves multiple steps. One common method starts with the chlorination of purine derivatives. For instance, 2,6-dichloropurine can be used as a substrate, which undergoes a series of reactions to introduce the phenyl group at the 8-position. The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired substitution .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
9H-Purine, 2-chloro-8-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The phenyl group at the 8-position allows for coupling reactions with various aromatic compounds, facilitating the synthesis of more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that enhance the compound’s properties for specific applications .
Scientific Research Applications
9H-Purine, 2-chloro-8-phenyl- has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent.
Biology: In biological research, the compound is used to study the mechanisms of purine metabolism and its role in cellular processes.
Industry: The compound’s unique chemical properties make it useful in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9H-purine, 2-chloro-8-phenyl- involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound induces apoptosis in cancer cells by targeting key enzymes and pathways involved in cell proliferation and survival. For example, it may inhibit enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), leading to the disruption of DNA synthesis and cell cycle arrest .
The compound’s ability to induce apoptosis is often mediated through the activation of caspases and the mitochondrial pathway, resulting in programmed cell death .
Comparison with Similar Compounds
9H-Purine, 2-chloro-8-phenyl- can be compared with other purine derivatives, such as:
2,6-Dichloropurine: This compound serves as a precursor in the synthesis of 9H-purine, 2-chloro-8-phenyl-.
9-Ethyl-9H-purine: This derivative has an ethyl group at the 9-position and is studied for its anticancer properties.
6-Fluoropurine: This compound has a fluorine atom at the 6-position and is used as a pharmaceutical intermediate.
Properties
Molecular Formula |
C11H7ClN4 |
|---|---|
Molecular Weight |
230.65 g/mol |
IUPAC Name |
2-chloro-8-phenyl-7H-purine |
InChI |
InChI=1S/C11H7ClN4/c12-11-13-6-8-10(16-11)15-9(14-8)7-4-2-1-3-5-7/h1-6H,(H,13,14,15,16) |
InChI Key |
XZRDPJFHHRMTRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=NC=C3N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280212.png)
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamidehydrochloride](/img/structure/B12280213.png)






![2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid](/img/structure/B12280255.png)
![Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene]acetate](/img/structure/B12280263.png)



![2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12280280.png)
